molecular formula C24H30N2O6S B4023315 ethyl 1-[2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)acetyl]piperidine-4-carboxylate

ethyl 1-[2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)acetyl]piperidine-4-carboxylate

Cat. No.: B4023315
M. Wt: 474.6 g/mol
InChI Key: RMGJGEYDBATDQA-UHFFFAOYSA-N
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Description

Ethyl 1-[2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)acetyl]piperidine-4-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)acetyl]piperidine-4-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonyl group: This step involves the sulfonylation of the piperidine ring using sulfonyl chlorides in the presence of a base.

    Attachment of the methoxyphenyl group: This can be done through a nucleophilic substitution reaction where the methoxyphenyl group is introduced using appropriate reagents.

    Esterification: The final step involves the esterification of the carboxyl group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)acetyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Ethyl 1-[2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)acetyl]piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-[2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)acetyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, leading to inhibition of enzyme activity or modulation of receptor function. The methoxyphenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-[2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)acetyl]piperidine-4-carboxylate is unique due to its combination of a piperidine ring, sulfonyl group, and methoxyphenyl group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

IUPAC Name

ethyl 1-[2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)acetyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O6S/c1-4-32-24(28)19-13-15-25(16-14-19)23(27)17-26(20-7-5-18(2)6-8-20)33(29,30)22-11-9-21(31-3)10-12-22/h5-12,19H,4,13-17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGJGEYDBATDQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CN(C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 1-[2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)acetyl]piperidine-4-carboxylate
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ethyl 1-[2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)acetyl]piperidine-4-carboxylate
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ethyl 1-[2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)acetyl]piperidine-4-carboxylate

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